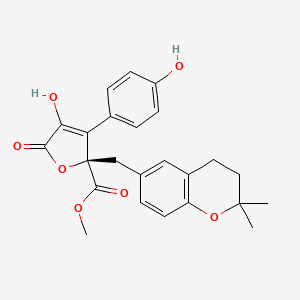

Aspernolide A

Description

Significance of Natural Products as Sources for Bioactive Compounds

Natural products have historically been a cornerstone of drug discovery, providing a rich diversity of chemical structures with a wide array of biological activities. nih.gov These compounds, derived from sources such as plants, animals, and microorganisms, have been the basis for many essential medicines. Fungi, in particular, are prolific producers of secondary metabolites, which are compounds not essential for their primary growth but often possess potent biological properties. nih.gov The genus Aspergillus, for instance, is known to produce a vast number of secondary metabolites with applications in the pharmaceutical, agricultural, and food industries. frontiersin.orgmdpi.com The exploration of these natural compounds continues to be a vital area of research for identifying new therapeutic agents.

Overview of Butyrolactone and Butenolide Secondary Metabolites

Butyrolactones and butenolides are classes of lactones, which are cyclic esters, characterized by a four-carbon heterocyclic ring structure. The butenolide scaffold, a five-membered unsaturated lactone ring, is a common motif found in numerous natural products. researchgate.netchemrxiv.org These compounds exhibit a broad spectrum of biological activities, making them attractive targets for synthetic and medicinal chemists. researchgate.netnih.gov Fungi, including various species of Aspergillus, are known to produce a variety of butyrolactone and butenolide derivatives. nih.govnih.gov Butyrolactone I, a well-known cyclin-dependent kinase (CDK) inhibitor, is a prominent example of a bioactive butyrolactone produced by Aspergillus terreus. polito.it

Genesis and Early Academic Inquiry into Aspernolide A

This compound was first identified as a derivative of butyrolactone I. polito.it It was isolated from the fermentation broth of a marine-derived fungus, Aspergillus terreus. polito.itnio.res.in Initial studies focused on its isolation, structural elucidation, and preliminary assessment of its biological activity. The structure of this compound was determined through detailed spectroscopic analysis, and its absolute stereochemistry was established by its chemical preparation from the known compound, butyrolactone I. polito.itresearchgate.net Early research indicated that this compound exhibited mild cytotoxicity against certain cancer cell lines. polito.it It has also been isolated from an endophytic fungus, Cladosporium cladosporioides, derived from the roots of Camptotheca acuminata. nih.gov

Table 1: Fungal Sources of this compound and Related Butyrolactones

| Compound | Fungal Source | Reference |

|---|---|---|

| This compound | Aspergillus terreus (marine-derived) | polito.itnio.res.in |

| This compound | Cladosporium cladosporioides (endophytic) | nih.gov |

| Butyrolactone I | Aspergillus terreus | polito.it |

Table 2: Investigated Biological Activities of this compound

| Biological Activity | Cell Lines/Assay | Findings | Reference |

|---|---|---|---|

| Cytotoxicity | H460, ACHN, Calu, Panc1, HCT116 | Weak cytotoxicity | nih.gov |

| Proliferation Inhibition | Human laryngeal cancer cells (Hep-2, TU212) | Significant inhibition in a dose- and time-dependent manner | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H24O7 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

methyl (2R)-2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-4-hydroxy-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate |

InChI |

InChI=1S/C24H24O7/c1-23(2)11-10-16-12-14(4-9-18(16)30-23)13-24(22(28)29-3)19(20(26)21(27)31-24)15-5-7-17(25)8-6-15/h4-9,12,25-26H,10-11,13H2,1-3H3/t24-/m1/s1 |

InChI Key |

YCHNFUWRXHTAFK-XMMPIXPASA-N |

Isomeric SMILES |

CC1(CCC2=C(O1)C=CC(=C2)C[C@@]3(C(=C(C(=O)O3)O)C4=CC=C(C=C4)O)C(=O)OC)C |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)CC3(C(=C(C(=O)O3)O)C4=CC=C(C=C4)O)C(=O)OC)C |

Synonyms |

aspernolide A |

Origin of Product |

United States |

Isolation and Source Organism Research for Aspernolide a

Endophytic Fungi as Biosynthetic Producers of Aspernolide A

Endophytic fungi, which live within the tissues of plants without causing any apparent disease, are a rich source of novel secondary metabolites. This compound has been identified as a product of several such fungi, highlighting the biosynthetic capabilities of these microorganisms.

Isolation from Cladosporium cladosporioides Associated with Camptotheca acuminata Decne

A significant source of this compound is the endophytic fungus Cladosporium cladosporioides. This fungus was isolated from the roots of the plant Camptotheca acuminata Decne, a tree native to China. mdpi.comnih.govdntb.gov.ua The isolation of this compound from this endophytic fungus demonstrates the intricate chemical relationships that can exist between fungi and their host plants. mdpi.comnih.gov Research has involved the purification of this compound from the fermented rice medium of C. cladosporioides using repeated column chromatography. mdpi.comnih.gov

Identification in Marine-Derived Aspergillus terreus Strains

This compound has also been prominently identified in various strains of the fungus Aspergillus terreus, particularly those sourced from marine environments. nih.govtandfonline.commdpi.com For instance, it was isolated from the fermentation broth of an A. terreus strain derived from a soft coral. nih.govresearchgate.net This discovery underscores the chemical diversity present in marine-derived microorganisms. nih.govtandfonline.com Further studies have isolated this compound from A. terreus associated with other marine organisms and habitats, including a strain from the sediment of the Putian Sea Saltern in China. mdpi.comnih.gov

Comparative Analysis of this compound Production Across Diverse Fungal Species and Habitats

This compound production is not limited to a single fungal species or habitat. It has been identified in a variety of fungi, indicating a potentially widespread biosynthetic pathway.

Aspergillus versicolor : An endophytic strain of A. versicolor isolated from the rhizome of Paris polyphylla var. Yunnanensis was found to produce this compound, along with other butyrolactone derivatives. scielo.br

Aspergillus sp. CBS-P-2 : This fungal strain, isolated from volcanic soil in Changbai Mountain, China, also produces a range of butenolides, including compounds structurally related to this compound. nih.govsemanticscholar.org

Terrestrial vs. Marine Habitats : The isolation of this compound and its analogues from both terrestrial plant endophytes (Cladosporium cladosporioides from Camptotheca acuminata) and marine-derived fungi (Aspergillus terreus from soft corals and sea salterns) highlights the diverse ecological niches that harbor fungi capable of producing this compound. mdpi.comnih.govnih.gov The production of such secondary metabolites may be influenced by environmental factors, such as the high salinity of marine habitats. nih.gov

Other Aspergillus Species : The genus Aspergillus is a well-known producer of a vast array of secondary metabolites. rsc.orgjapsonline.com Research on different Aspergillus species from various environments, including deep-sea sediments, continues to uncover new butenolide derivatives, some of which are structurally similar to this compound. mdpi.com

The following table provides a summary of the fungal sources and habitats of this compound.

| Fungal Species | Host/Habitat | Reference |

| Cladosporium cladosporioides | Endophyte of Camptotheca acuminata Decne (roots) | mdpi.comnih.govdntb.gov.uaresearchgate.net |

| Aspergillus terreus | Marine-derived (soft coral) | nih.govtandfonline.comresearchgate.net |

| Aspergillus terreus PT06-2 | Marine-derived (sediment from Putian Sea Saltern) | nih.govmdpi.com |

| Aspergillus terreus SCSGAF0162 | Marine-derived | mdpi.comnih.gov |

| Aspergillus terreus | Endophyte of Carthamus lanatus (roots) | minia.edu.egresearchgate.net |

| Aspergillus versicolor | Endophyte of Paris polyphylla var. Yunnanensis (rhizome) | scielo.br |

| Aspergillus sp. CBS-P-2 | Volcanic soil | nih.govsemanticscholar.org |

| Aspergillus terreus YPGA10 | Deep-sea derived | mdpi.com |

Chromatographic and Spectroscopic Methodologies for this compound Purification and Initial Structural Elucidation

The purification and structural elucidation of this compound from fungal extracts rely on a combination of chromatographic and spectroscopic techniques.

The general workflow for isolating this compound involves several key steps. Initially, the fungal culture, whether from a solid or liquid fermentation, is extracted with an organic solvent, typically ethyl acetate. mdpi.comminia.edu.eg This crude extract is then subjected to a series of chromatographic separations.

Chromatographic Techniques:

Column Chromatography (CC): This is a fundamental step in the purification process. The crude extract is often first fractionated using silica (B1680970) gel column chromatography with a gradient of solvents, such as a chloroform-methanol system. mdpi.comnih.gov

Sephadex LH-20: This size-exclusion chromatography is used to separate compounds based on their molecular size and is often employed for further purification of fractions obtained from silica gel chromatography. mdpi.comsci-hub.se

High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is utilized, often with a reversed-phase column (e.g., C18). nih.govmdpi.comscielo.br This technique provides high resolution and yields pure this compound. nih.gov

Spectroscopic Methods for Structural Elucidation:

Once purified, the structure of this compound is determined using a suite of spectroscopic methods:

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound. nih.govminia.edu.egrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are conducted to elucidate the detailed structure. This includes:

¹H NMR: Provides information about the proton environments in the molecule. nih.govnio.res.in

¹³C NMR: Reveals the carbon skeleton of the compound. rsc.orgnio.res.in

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. mdpi.comnio.res.in

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as hydroxyl (OH) and carbonyl (C=O) groups, which are characteristic of the butenolide structure. nih.govrsc.org

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the chromophores within the molecule, such as the aromatic rings present in this compound. nih.govmdpi.com

The following table details the spectroscopic data for this compound.

| Spectroscopic Technique | Key Findings | Reference |

| HRESIMS | Determination of the molecular formula (e.g., C24H24O7). | nih.gov |

| ¹H NMR | Reveals signals for aromatic protons and other specific protons in the structure. | nio.res.in |

| ¹³C NMR | Shows characteristic signals for carbonyl, olefinic, and aromatic carbons. | nio.res.in |

| IR | Confirms the presence of hydroxyl and carbonyl functional groups. | nih.govrsc.org |

| UV | Indicates the presence of aromatic systems. | nih.govmdpi.com |

Biosynthetic Pathways and Precursor Studies of Aspernolide a

Elucidation of Proposed Biogenetic Origin from Key Metabolites, e.g., Butyrolactone I

The biogenetic pathway of Aspernolide A has been primarily elucidated through the isolation of co-occurring metabolites and semisynthetic conversions. Research strongly indicates that this compound originates from the well-known metabolite, Butyrolactone I. researchgate.netnih.gov Both compounds, along with Aspernolide B, have been isolated from the fermentation broth of the marine-derived fungus Aspergillus terreus. researchgate.netnih.gov

The structural and stereochemical relationship between these compounds provides compelling evidence for a direct biosynthetic link. The absolute stereochemistry of this compound was definitively established through its chemical preparation from Butyrolactone I. nih.gov This conversion suggests that Butyrolactone I is a direct precursor, which undergoes enzymatic modification to yield this compound. A plausible biogenetic pathway involves the enzymatic conversion of Butyrolactone I, likely through a dehydration or related transformation, to form the butenolide ring system characteristic of this compound. nio.res.innio.res.in

Further precursor studies have traced the origins of the core butyrolactone structure. Early investigations into α-hydroxy-γ-butyrolactone metabolites produced by Aspergillus terreus demonstrated that α-amino acids serve as the initial substrates. researchgate.net Specifically, the biosynthesis of the butyrolactone scaffold is believed to derive from p-hydroxyphenylpyruvate, a keto acid derived from tyrosine. nio.res.in This precursor undergoes a series of enzymatic steps to form the γ-butyrolactone core that is central to Butyrolactone I and, by extension, to this compound. semanticscholar.org

Table 1: Key Metabolites in the Proposed Biosynthesis of this compound

| Metabolite Name | Chemical Class | Proposed Role in Pathway | Source Organism (Example) |

| p-Hydroxyphenylpyruvate | α-Keto Acid | Primary Precursor | Aspergillus terreus |

| Butyrolactone I | Butenolide | Direct Precursor to this compound | Aspergillus terreus |

| This compound | Aromatic Butenolide | Final Product | Aspergillus terreus |

Enzymology and Genetic Regulation of this compound Biosynthesis

While the specific biosynthetic gene cluster (BGC) for this compound has not been fully characterized, the enzymatic machinery can be inferred from studies of analogous fungal metabolites. The biosynthesis of such polyketide-derived compounds in fungi is typically governed by a dedicated BGC containing genes for all necessary enzymes. encyclopedia.pub

The formation of the core structure of this compound and its precursors is likely initiated by a Polyketide Synthase (PKS) . Fungal PKS enzymes assemble polyketide chains from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. In the case of butyrolactones, a hybrid pathway involving both polyketide and nonribosomal peptide synthesis elements may be involved, particularly in incorporating the amino acid-derived starter unit. nih.gov

Following the synthesis of the core scaffold by a PKS, a series of tailoring enzymes encoded within the BGC modify the structure to produce the final natural product. These enzymes can include:

Oxidoreductases (e.g., P450 monooxygenases): Catalyze hydroxylation, epoxidation, and other oxidative modifications.

Transferases (e.g., Methyltransferases): Add methyl groups to the molecule.

Dehydratases: Remove water molecules to form double bonds, a key step in converting the Butyrolactone I precursor to the butenolide of this compound.

Genetic regulation of secondary metabolite BGCs in Aspergillus is a complex process. The expression of these clusters is often silent under standard laboratory conditions and is controlled by a hierarchy of regulatory factors, including cluster-specific transcription factors and global regulators that respond to environmental cues. encyclopedia.pubnih.gov For example, studies on the biosynthesis of aspernidine A in Aspergillus nidulans revealed that the deletion of a mitogen-activated protein kinase (MAPK) gene, mpkA, triggered the production of the compound, highlighting the role of signal transduction pathways in controlling secondary metabolism. nih.gov It is plausible that similar regulatory networks, including histone modifications and epigenetic controls, govern the production of this compound in Aspergillus terreus. japsonline.com

Comparative Biosynthetic Investigations of this compound Analogues

Several structural analogues of this compound have been isolated, primarily from Aspergillus species. Comparing their structures provides insight into the divergent pathways and enzymatic tools that fungi use to create chemical diversity from a common molecular scaffold.

Aspernolide B: Isolated alongside this compound, Aspernolide B is also derived from Butyrolactone I. researchgate.netnih.gov Its structure differs slightly from this compound, suggesting the action of a different or promiscuous tailoring enzyme in the final steps of the pathway.

Aspernolides D and E: These compounds, isolated from Aspergillus sp. and Aspergillus terreus respectively, show variations in the side chain attached to the butenolide core. nih.gov These differences likely arise from the use of different starter units during the initial polyketide synthesis or from subsequent enzymatic modifications (e.g., hydroxylation, methylation) of the side chain by specific tailoring enzymes.

Aspernolides F and G: Isolated from the endophytic fungus Aspergillus terreus, these analogues exhibit further structural diversification. japsonline.comresearchgate.net Their existence suggests that the Aspernolide BGC contains a suite of tailoring enzymes that can be combined in different ways to generate a family of related compounds, a common strategy in fungal secondary metabolism.

The biosynthesis of these analogues likely follows a branched pathway originating from a common intermediate, such as Butyrolactone I or a related polyketide. The structural divergence is then achieved by the differential activity of tailoring enzymes. For instance, the presence or absence of a specific hydroxylase or dehydratase activity could dictate whether this compound, B, or another analogue is produced as the major product. This modularity is a hallmark of fungal natural product biosynthesis. nih.govnih.gov

Table 2: Selected Analogues of this compound and Their Structural Features

| Compound Name | Source Organism (Example) | Key Structural Difference from this compound | Proposed Biosynthetic Divergence |

| Butyrolactone I | Aspergillus terreus | Saturated lactone ring precursor | Precursor; lacks the α,β-unsaturation in the lactone ring. |

| Aspernolide B | Aspergillus terreus | Isomeric variation | Action of an alternative final-step tailoring enzyme. researchgate.netnih.gov |

| Aspernolide D | Aspergillus sp. | Modification on the aromatic side chain | Different tailoring enzyme activity (e.g., hydroxylation) on the side chain. nih.gov |

| Aspernolide E | Aspergillus terreus | Modification on the aromatic side chain | Different tailoring enzyme activity on the side chain. nih.gov |

| Aspernolide F | Aspergillus terreus | Variation in side chain and/or core | Action of a different set of tailoring enzymes. japsonline.commdpi.com |

Mechanistic Investigations of Aspernolide a Biological Activities in Preclinical Models

Research on Antineoplastic and Antiproliferative Mechanisms

Scientific investigations have explored the antineoplastic and antiproliferative properties of Aspernolide A in various cancer cell models. nih.gov Research indicates that the compound can significantly inhibit the proliferation of certain cancer cells in a dose- and time-dependent manner. nih.gov These effects are attributed to its ability to modulate key cellular pathways involved in cell death, signaling, and metastasis.

This compound has been shown to induce apoptosis, or programmed cell death, in human laryngeal carcinoma cell lines, specifically Hep-2 and TU212 cells. nih.govnih.gov Morphological changes characteristic of apoptosis, such as irregular cell margins, chromatin condensation, and reduced cell adhesion, have been observed in these cells following treatment with the compound. nih.gov The pro-apoptotic activity of this compound is a key area of its anticancer mechanism research. mdpi.com

The induction of apoptosis by this compound in laryngeal cancer cells is linked to the activation of the mitochondrial apoptotic pathway. nih.govnih.gov This intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. mdpi.comnih.gov Research has demonstrated that this compound treatment alters the balance of these proteins, leading to a decrease in the Bcl-2/Bax ratio. nih.govresearchgate.net This shift promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine proteases known as caspases. mdpi.commdpi.com

Specifically, Western blot analyses have revealed that this compound increases the expression of cleaved caspase-9 and cleaved caspase-3 in a dose-dependent manner in Hep-2 and TU212 cells. nih.govresearchgate.net Caspase-3, an executioner caspase, then cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the execution of apoptosis. nih.govnih.gov The increased expression of these key proteins confirms the role of the mitochondrial pathway in this compound-induced apoptosis. mdpi.com

| Protein | Function | Observed Effect of this compound |

|---|---|---|

| Bcl-2 | Anti-apoptotic | Decreased expression |

| Bax | Pro-apoptotic | Increased expression |

| Caspase-9 | Initiator caspase | Increased cleavage/activation |

| Caspase-3 | Executioner caspase | Increased cleavage/activation |

| PARP | Apoptotic substrate | Increased cleavage |

Another significant mechanism underlying the anticancer effects of this compound is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govmdpi.com The STAT3 pathway is frequently overactive in many human cancers, including laryngeal cancer, and plays a crucial role in cell proliferation, survival, and differentiation. nih.govoncotarget.com Research has demonstrated that this compound can suppress the activity of this pathway in both laryngeal and non-small cell lung cancer (NSCLC) cells. nih.govnih.gov

The activation of STAT3 is dependent on its phosphorylation at specific tyrosine residues. oncotarget.com Studies have shown that this compound dose-dependently reduces the level of phosphorylated STAT3 (p-STAT3) in Hep-2 and TU212 laryngeal cancer cells, without affecting the total STAT3 protein levels. nih.gov This inhibition of STAT3 activity has downstream consequences on the expression of proteins that regulate the cell cycle. mdpi.com

Inhibition of STAT3 by this compound leads to the upregulation of the tumor suppressor protein p53 and its downstream target, p21 Waf1/Cip1. nih.gov The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs), and its increased expression contributes to cell cycle arrest. researchgate.net Concurrently, this compound treatment results in the decreased expression of Cyclin D1, a key protein that promotes the transition from the G1 to the S phase of the cell cycle. nih.gov This modulation of cell cycle regulatory proteins suggests that this compound can induce cell cycle arrest, thereby inhibiting cancer cell proliferation. nih.govmdpi.com

| Protein | Function | Observed Effect of this compound |

|---|---|---|

| p-STAT3 | Activated signaling protein | Decreased expression |

| STAT3 | Total signaling protein | No significant change |

| p53 | Tumor suppressor | Increased expression |

| p21 Waf1/Cip1 | Cell cycle inhibitor | Increased expression |

| Cyclin D1 | Cell cycle promoter (G1/S transition) | Decreased expression |

In addition to its effects on proliferation and apoptosis, this compound has been investigated for its ability to inhibit cancer cell migration and invasion, which are critical steps in metastasis. nih.govnih.gov In preclinical models using NSCLC cell lines (NCI-H460 and A549), this compound has been shown to significantly reduce cell migration in wound healing assays and inhibit cell invasiveness in transwell assays. nih.gov This suggests a potential role for the compound in controlling the metastatic spread of cancer. amegroups.org

The suppression of NSCLC cell migration and invasion by this compound is associated with the modulation of the epithelial-mesenchymal transition (EMT) signaling pathway. nih.govamegroups.org EMT is a cellular program where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which enhances their motility and invasiveness. mdpi.comdovepress.com Key molecular hallmarks of EMT include the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, like N-cadherin and matrix metalloproteinases (MMPs). nih.gov

Research has shown that this compound treatment in NSCLC cells leads to an increased expression of E-cadherin while simultaneously diminishing the expression of N-cadherin, MMP7, and MMP9. nih.gov This reversal of the EMT phenotype is further supported by findings that this compound can suppress the phosphorylation of proteins in signaling pathways known to regulate EMT, such as AKT, ERK, and NF-κB. nih.govamegroups.org These results provide evidence that the anti-migratory and anti-invasive effects of this compound are mediated, at least in part, through the inhibition of the EMT process. amegroups.org

| Protein | Function/Type | Observed Effect of this compound |

|---|---|---|

| E-cadherin | Epithelial marker | Increased expression |

| N-cadherin | Mesenchymal marker | Decreased expression |

| MMP7 | Matrix Metalloproteinase (Invasion) | Decreased expression |

| MMP9 | Matrix Metalloproteinase (Invasion) | Decreased expression |

Suppression of Cell Migration and Invasion in Non-Small Cell Lung Cancer (NSCLC) Cellular Systems

Modulation of Osteoclastogenesis and Bone Resorption in Experimental Systems

This compound, a compound derived from soft coral, has demonstrated significant potential in the modulation of bone cell activity, specifically targeting the processes of osteoclast formation (osteoclastogenesis) and subsequent bone resorption. nih.govnih.gov

Inhibition of Receptor Activator of NF-κB Ligand (RANKL)-Induced Osteoclast Formation in Bone Marrow Macrophages (BMMs)

Research has shown that this compound effectively inhibits the differentiation of bone marrow macrophages (BMMs) into mature osteoclasts, a process primarily induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.govnih.gov RANKL is a critical cytokine that binds to its receptor, RANK, on osteoclast precursor cells, initiating the signaling cascade necessary for their development. nih.govmdpi.comfrontiersin.org Studies using BMMs as a model system have demonstrated that treatment with this compound leads to a significant reduction in the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated osteoclasts, which are characteristic of mature, bone-resorbing cells. nih.govnih.gov This inhibitory effect occurs without inducing cytotoxicity in the BMMs. nih.gov

Downregulation of Osteoclast-Specific Gene Expression

The inhibitory effect of this compound on osteoclast formation is further substantiated by its ability to downregulate the expression of key genes essential for osteoclast differentiation and function. nih.gov Quantitative reverse transcription polymerase chain reaction (qRT-PCR) analyses have revealed that this compound treatment leads to a dose-dependent suppression of several critical osteoclast-specific genes. nih.gov

These include the master transcription factors for osteoclastogenesis, c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) . nih.gov The activation of c-Fos is a necessary precursor for the induction of NFATc1, which in turn orchestrates the expression of a suite of genes required for osteoclast function. nih.govfrontiersin.org

Consequently, this compound also reduces the expression of NFATc1 downstream target genes, such as:

Tartrate-resistant acid phosphatase (TRACP) : A hallmark enzyme of osteoclasts. nih.gov

Dendritic cell-specific transmembrane protein (DC-STAMP) : A key molecule involved in the fusion of osteoclast precursors into multinucleated cells. nih.govnih.gov

Cathepsin K (CTSK) : A protease responsible for the degradation of bone matrix proteins. nih.gov

ATPase H+ Transporting V0 Subunit d2 (ATP6V0d2) : A component of the proton pump that acidifies the resorption lacuna. nih.govnih.gov

| Gene | Function in Osteoclasts | Effect of this compound |

|---|---|---|

| c-Fos | Master transcription factor, induces NFATc1 | Downregulated nih.gov |

| NFATc1 | Master transcription factor, regulates osteoclast-specific genes | Downregulated nih.gov |

| TRACP (Acp5) | Marker enzyme, involved in bone resorption | Downregulated nih.gov |

| DC-STAMP | Mediates cell fusion to form multinucleated osteoclasts | Downregulated nih.gov |

| CTSK | Protease that degrades bone matrix | Downregulated nih.gov |

| ATP6V0d2 | Proton pump subunit for acidification of resorption lacuna | Downregulated nih.gov |

Impact on Proximal Signaling Cascades

The molecular mechanism underlying this compound's inhibitory effects involves the disruption of crucial proximal signaling pathways activated by RANKL. nih.gov Western blot analyses have shown that this compound suppresses the phosphorylation, and thus the activation, of several key signaling proteins in BMMs. nih.gov

Specifically, this compound has been found to impair the RANKL-induced activation of:

Nuclear Factor-κB (NF-κB) p65 : A transcription factor that plays a critical role in the early stages of osteoclast differentiation. nih.gov

Mitogen-Activated Protein Kinase (MAPK) pathways : These include the phosphorylation of p38 and Extracellular signal-regulated kinase (ERK) , which are central to transmitting the RANKL signal from the cell surface to the nucleus. nih.govmdpi.comresearchgate.net

AKT (Protein Kinase B) : A serine/threonine kinase that is also involved in osteoclast survival and differentiation. nih.govmdpi.com

By inhibiting these upstream signaling events, this compound effectively blocks the downstream activation of c-Fos and NFATc1, leading to the observed suppression of osteoclastogenesis. nih.gov

Efficacy in Preclinical Models of Cancer-Induced Osteolysis

The therapeutic potential of this compound has been evaluated in in vivo preclinical models of cancer-induced bone destruction. nih.govnih.gov In a nude mouse model where non-small cell lung cancer (NSCLC) cells were injected into the tibia, administration of this compound demonstrated a protective effect against osteolytic bone lesions. nih.govnih.gov

Micro-computed tomography (micro-CT) analysis revealed that mice treated with this compound had significantly increased bone volume to tissue volume ratio (BV/TV) and trabecular number (Tb.N) compared to control groups. nih.gov Furthermore, histological analysis using TRACP staining showed a marked decrease in the number of TRACP-positive osteoclasts in the bones of this compound-treated mice. nih.gov These findings indicate that this compound can prevent cancer-induced bone destruction by attenuating both tumor development and osteoclast activity in a living organism. nih.govnih.gov Similar protective effects against bone metastasis and osteolysis have also been observed in preclinical models of breast cancer. researchgate.net

Anti-inflammatory and Antioxidant Activities in Experimental Paradigms

Beyond its effects on bone metabolism, this compound and related compounds have been investigated for their anti-inflammatory and antioxidant properties.

Attenuation of Inflammatory Mediators

Studies on related butyrolactone compounds, such as Aspernolide F, have demonstrated potent anti-inflammatory effects. sci-hub.senih.gov In experimental models, these compounds have been shown to cause a significant reduction in the levels of key inflammatory cytokines. sci-hub.senih.gov This includes the attenuation of:

Nitric Oxide (NO) Production : Overproduction of NO is a hallmark of inflammatory responses. sci-hub.senih.gov

Nuclear Factor-κB (NF-κB) Activation : As a central regulator of inflammation, inhibition of NF-κB activation is a key anti-inflammatory mechanism. sci-hub.senih.govplos.org

Tumor Necrosis Factor-α (TNF-α) : A major pro-inflammatory cytokine. sci-hub.senih.gov

Interleukin-6 (IL-6) : Another critical cytokine involved in inflammatory processes. sci-hub.senih.gov

These effects are often linked to the antioxidant properties of the compounds, which can suppress the oxidative stress that drives inflammatory signaling pathways. sci-hub.se While direct studies on this compound's impact on all these specific mediators are still emerging, the activities of structurally similar compounds suggest a strong potential for anti-inflammatory action. sci-hub.senih.govnih.gov Research has also shown that this compound exhibits antioxidant activity, which is a common mechanism for mitigating inflammation. nih.govrsu.ac.th

| Inflammatory Mediator | General Role in Inflammation | Observed Effect of Related Compounds |

|---|---|---|

| Nitric Oxide (NO) | Signaling molecule, high levels contribute to inflammation | Production attenuated sci-hub.senih.gov |

| NF-κB | Master transcription factor for inflammatory genes | Activation inhibited sci-hub.senih.gov |

| TNF-α | Pro-inflammatory cytokine | Levels decreased sci-hub.senih.gov |

| IL-6 | Pro-inflammatory cytokine | Levels decreased sci-hub.senih.gov |

Scavenging of Reactive Oxygen Species and Redox Homeostasis Modulation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, which are natural by-products of normal oxygen metabolism. researchgate.net In healthy biological systems, a delicate balance, known as redox homeostasis, is maintained between the production of ROS and their neutralization by antioxidant defense systems. nih.gov This equilibrium is crucial for proper cellular function, as ROS, at controlled levels, act as important signaling molecules. researchgate.netresearchgate.net However, excessive ROS accumulation leads to oxidative stress, a condition that can inflict damage upon essential macromolecules like DNA, proteins, and lipids, contributing to various pathologies. nih.govresearchgate.net The body's defense against this involves a network of enzymatic and non-enzymatic antioxidants that scavenge free radicals. nih.gov

This compound has demonstrated notable radical-scavenging capabilities. frontiersin.orgfrontiersin.org In studies evaluating its antioxidant potential, this compound was found to possess 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity. frontiersin.orgdoi.org The proposed mechanism for this activity suggests that this compound reacts with two molecules of the DPPH radical, leading to its conversion into a quinone methide. frontiersin.orgdoi.org This conversion highlights a direct chemical interaction through which this compound can neutralize free radicals, thereby potentially contributing to the modulation of redox homeostasis in a preclinical setting.

Enzyme Inhibitory Profiles

Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. Their inhibition is a target for the development of treatments for various inflammatory conditions. Research has identified this compound as an inhibitor of soybean lipoxygenase. frontiersin.orgfrontiersin.orgdoi.org Alongside related fungal metabolites Butyrolactone I and Butyrolactone II, this compound demonstrated clear inhibitory activity against this enzyme, identifying it as a bioactive natural product with potential for further investigation in this area. frontiersin.orgjst.go.jp

Butyrylcholinesterase (BChE) is an enzyme that, along with acetylcholinesterase (AChE), hydrolyzes the neurotransmitter acetylcholine. researchgate.net Due to its role in neurotransmission and its potential involvement in the progression of neurodegenerative disorders like Alzheimer's disease, the selective inhibition of BChE is a significant area of pharmaceutical research. frontiersin.orgdntb.gov.ua

A study investigating metabolites from the endophytic fungus Aspergillus terreus SGP-1, the same genus that produces this compound, identified several butenolide derivatives with selective inhibitory activity against BChE. frontiersin.orgjst.go.jp The crude extract of the fungus showed significant BChE inhibition, and subsequent analysis led to the isolation of 15 butenolide compounds, including this compound, B, and C. frontiersin.orgdoi.org

Interestingly, while several structural analogues of this compound demonstrated notable activity, this compound itself did not show a significant inhibitory effect on BChE at the tested concentration of 100 μM. frontiersin.orgresearchgate.net However, other related butenolides, such as Butyrolactone VIII, Versicolactone B, Butyrolactone I, and Butyrolactone VII, were found to be selective, competitive inhibitors of BChE, with IC₅₀ values ranging from 18.4 to 45.8 µM. frontiersin.orgjst.go.jpresearchgate.net These compounds were highly selective, as none exhibited an inhibitory effect against AChE at the same concentration. researchgate.net This research indicates that while this compound is not a direct BChE inhibitor, its structural backbone, the butenolide scaffold, is a promising template for the development of selective BChE inhibitors. researchgate.net

Table 1: BChE Inhibitory Activity of Aspernolide Analogues from A. terreus

| Compound | IC₅₀ (µM) against BChE |

|---|---|

| Butyrolactone VIII | 45.8 |

| Versicolactone B | 20.3 |

| Butyrolactone I | 35.5 |

| Butyrolactone VII | 18.4 |

| This compound | >100 |

Data sourced from Cui et al., 2022. frontiersin.orgresearchgate.net

Cyclin-dependent kinases (CDKs) are a family of enzymes that are essential for regulating the cell cycle, and their dysregulation is a hallmark of cancer. researchgate.net Consequently, CDK inhibitors are a major focus of anticancer drug development. researchgate.netnih.gov

Direct studies on this compound's CDK inhibitory profile are limited in the reviewed literature; however, there are strong connections through its structural analogues. Aspernolides A and B are thought to be biogenetically derived from Butyrolactone I, a well-known specific inhibitor of cyclin-dependent kinase (cdk) also produced by Aspergillus terreus. doi.org Butyrolactone I is recognized as a selective inhibitor of cdc2 kinase. doi.org This link suggests that the core butenolide structure, shared by this compound, is compatible with binding to and inhibiting CDKs. The exploration of structural analogues of natural products is a common strategy in the search for new, potent, and selective CDK inhibitors. nih.gov

α-Glucosidase: α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into glucose. Inhibiting this enzyme can slow glucose absorption, making it a validated therapeutic target for managing type 2 diabetes. Numerous studies have shown that butenolide derivatives from Aspergillus terreus are potent α-glucosidase inhibitors. jst.go.jp Butyrolactone I, a close structural analogue of this compound, was identified as a particularly potent α-glucosidase inhibitor. In one study, various aspulvinone compounds, also from A. terreus, showed potent α-glucosidase inhibition with IC₅₀ values in the low micromolar range, far exceeding the potency of the clinically used drug acarbose.

Tyrosyl-DNA Phosphodiesterase 1 (TDP1): Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that removes a variety of DNA adducts, including those formed by certain chemotherapy agents. Inhibition of TDP1 is being explored as a strategy to enhance the efficacy of specific anticancer drugs. In a study investigating potential TDP1 inhibitors from fungal sources, a series of γ-aromatic butenolide lignans (B1203133) were isolated from the fungus Aspergillus terreus EGF7-0-1. This group of compounds included Aspernolide E, a structural analogue of this compound. However, when these compounds were tested for their in vitro inhibitory activity against TDP1, none, including Aspernolide E, showed any inhibitory capabilities.

Exploration of Cyclin-Dependent Kinase (CDK) Inhibition by Structural Analogues

Antimicrobial Properties against Select Pathogens

Secondary metabolites from fungi, particularly from the genus Aspergillus, are a rich source of compounds with antimicrobial activity. Research into butenolides, the class of compounds to which this compound belongs, has revealed significant action against several pathogens.

Studies have identified specific Aspernolide analogues with notable antimicrobial effects. Aspernolide F, produced by A. terreus, has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and antifungal activity against Cryptococcus neoformans. Other related compounds isolated from Aspergillus versicolor, including Aspernolides L and M and Butyrolactones I and VI, were shown to inhibit the growth of a panel of pathogenic microbes, including Candida albicans, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. These findings underscore the potential of the aspernolide and butyrolactone scaffolds as sources for new antimicrobial agents.

Table 2: Antimicrobial Activity of Aspernolide Analogues and Related Butyrolactones

| Compound | Source Organism | Pathogen(s) Inhibited |

|---|---|---|

| Aspernolide F | Aspergillus terreus | Methicillin-resistant Staphylococcus aureus (MRSA), Cryptococcus neoformans |

| Aspernolide L | Aspergillus versicolor | Candida albicans, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli |

| Aspernolide M | Aspergillus versicolor | Candida albicans, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli |

| Butyrolactone I | Aspergillus versicolor | Candida albicans, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli |

| Butyrolactone VI | Aspergillus versicolor | Candida albicans, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli |

Data sourced from Ibrahim and Asfour (2018), and Elkhayat et al. (2016).

Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

This compound, a butenolide compound, has demonstrated inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus. researchgate.net Research has shown that this compound exhibits activity against the standard strain Staphylococcus aureus ATCC 25923, with a minimal inhibitory concentration (MIC) of 12.5 μg/mL. researchgate.net Butenolides, the class of compounds to which this compound belongs, have been noted for their potential as antibacterial agents. nih.gov

Studies on related butenolides isolated from the endophytic fungus Aspergillus terreus have further highlighted the antibacterial potential of this class of molecules against pathogenic bacteria. researchgate.net For instance, other butenolides derived from this fungus have also shown inhibitory activity against S. aureus. researchgate.net Some related compounds, such as Aspernolide F, have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netscispace.com

While the precise mechanism of action for this compound is still under detailed investigation, the activity of butenolides against Gram-positive bacteria is a significant area of research. researchgate.net The structure of this compound and its analogues is a key factor in their biological activity.

**Table 1: In Vitro Activity of this compound and Related Compounds against *Staphylococcus aureus***

| Compound | Bacterial Strain | Measurement | Value |

|---|---|---|---|

| This compound | Staphylococcus aureus ATCC 25923 | MIC | 12.5 μg/mL researchgate.net |

| Aspernolide F | Methicillin-Resistant Staphylococcus aureus (MRSA) | IC50 | 6.39 mg/mL researchgate.net |

Structure Activity Relationship Sar Studies of Aspernolide a and Its Derivatives

Isolation and Characterization of Diverse Aspernolide Analogues

A variety of Aspernolide analogues have been isolated from different strains of the fungus Aspergillus terreus and other Aspergillus species. minia.edu.egnih.govmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov These discoveries have been made from fungi found in diverse environments, including marine organisms and terrestrial plants. nih.govresearchgate.netnih.govsci-hub.seamegroups.orgrsc.orgrsc.orgresearchgate.net The isolation process typically involves extraction from the fungal culture, followed by various chromatographic techniques to separate the individual compounds. minia.edu.egsci-hub.seamegroups.org The structures of these analogues are then determined using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). minia.edu.egnih.govresearchgate.netnih.govrsc.orgresearchgate.netsemanticscholar.orgresearchgate.net

Some of the notable Aspernolide analogues that have been isolated and characterized include:

Aspernolide B: Isolated alongside Aspernolide A from a soft coral-derived fungus Aspergillus terreus. researchgate.netresearchgate.netnih.govmdpi.com

Aspernolide D: A new butenolide isolated from the endophytic fungus Aspergillus terreus. researchgate.netnih.govresearchgate.netnih.gov Its structure has been a subject of revision. rsc.orgrsc.orgresearchgate.net

Aspernolide E: Isolated from a marine-derived fungus Aspergillus terreus. nih.govnih.govacs.org It has been studied for its α-glucosidase inhibitory activity. nih.gov

Aspernolide F and G: These new butyrolactones were isolated from the endophytic fungus Aspergillus terreus. minia.edu.egresearchgate.net The structure of Aspernolide G has also been revised. rsc.orgrsc.orgresearchgate.net

Aspernolides H, I, and J: Three new butenolides isolated from the fungus Aspergillus sp. CBS-P-2. nih.govsemanticscholar.org

The following table provides a summary of selected Aspernolide analogues and their sources:

| Compound | Source Organism | Environment | Reference |

| This compound | Aspergillus terreus | Marine (Soft Coral) | researchgate.net |

| Aspernolide B | Aspergillus terreus | Marine (Soft Coral) | researchgate.netresearchgate.netnih.gov |

| Aspernolide D | Aspergillus terreus | Terrestrial (Endophytic) | researchgate.netnih.govresearchgate.netnih.gov |

| Aspernolide E | Aspergillus terreus | Marine | nih.govnih.govacs.org |

| Aspernolide F | Aspergillus terreus | Terrestrial (Endophytic) | minia.edu.egresearchgate.net |

| Aspernolide G | Aspergillus terreus | Terrestrial (Endophytic) | minia.edu.egresearchgate.net |

| Aspernolide H | Aspergillus sp. CBS-P-2 | Not Specified | nih.govsemanticscholar.org |

| Aspernolide I | Aspergillus sp. CBS-P-2 | Not Specified | nih.govsemanticscholar.org |

| Aspernolide J | Aspergillus sp. CBS-P-2 | Not Specified | nih.govsemanticscholar.org |

Identification of Structural Moieties Critical for Specific Biological Activities

Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features of Aspernolides that are essential for their biological effects.

For antioxidant activity , the presence of an enolic hydroxyl group on the α,β-unsaturated-γ-lactone ring and phenolic hydroxyl groups are considered crucial. nih.govsemanticscholar.org This is a consistent finding across several studies.

In terms of cytotoxic activity , different structural elements appear to influence the potency against various cancer cell lines. For instance, some aspernolides have shown potent activity against the HL-60 cell line. nih.govsemanticscholar.org this compound, for example, has demonstrated weak cytotoxicity against the NCI-H460 cell line. researchgate.netamegroups.orgnih.gov The butyrolactone core, characterized by a five-membered lactone with two aromatic rings, is a common feature among these bioactive compounds. nih.govsemanticscholar.org

Regarding antimicrobial activity , Aspernolide F has shown good activity against Cryptococcus neoformans and mild activity against Methicillin-resistant Staphylococcus aureus (MRSA). minia.edu.eg Compound 10, a related butenolide, exhibited good antimicrobial activity against Staphylococcus aureus. nih.govsemanticscholar.org

For butyrylcholinesterase (BChE) inhibition , studies have indicated that a linear prenyl group that has not undergone oxidation, hydration, or cyclization is important for activity. frontiersin.org The presence of a p-hydroxyl group on the phenyl moiety and a methoxycarbonyl group on the γ-butenolide nucleus were found to have little contribution to the inhibitory effect. frontiersin.org

The following table summarizes the key structural features and their associated biological activities:

| Biological Activity | Critical Structural Moieties |

| Antioxidant | Enolic hydroxyl on the lactone ring, Phenolic hydroxyl groups. nih.govsemanticscholar.org |

| Cytotoxicity | Butyrolactone core with two aromatic rings. nih.govsemanticscholar.org |

| Antimicrobial | Specific substitutions on the core structure. |

| Butyrylcholinesterase Inhibition | Linear, unmodified prenyl group. frontiersin.org |

Influence of Stereochemical Configurations on Bioactivity Profiles

The stereochemistry of Aspernolide analogues plays a significant role in their biological activity. The absolute configuration of these molecules is often determined through methods like circular dichroism (CD) analysis and by comparing their specific optical rotation with known compounds. minia.edu.egnih.govsemanticscholar.org

For example, the stereochemistry at the C-4 position of Aspernolide F was determined to be R based on biosynthetic considerations and the similarity of its specific rotation to other known butenolides. minia.edu.eg The absolute stereochemistry of Aspernolides A and B was established by preparing them from the known compound, butyrolactone I. researchgate.net

The spatial arrangement of substituents can significantly impact how these molecules interact with their biological targets. Even small changes in stereochemistry can lead to substantial differences in bioactivity.

Methodologies for Investigating Structure-Bioactivity Correlations and Derivative Design

A combination of experimental and computational methods is employed to investigate the structure-bioactivity correlations of this compound and its derivatives.

Experimental Approaches:

Isolation and Bioassay: The primary method involves isolating a series of related natural products and testing their activity in various biological assays. This provides direct evidence of how structural modifications affect bioactivity.

Semisynthesis: Semisynthetic modifications of the natural products allow for the creation of new derivatives with specific structural changes, further probing the SAR. researchgate.net

Spectroscopic Analysis: Techniques like NMR and mass spectrometry are essential for elucidating the precise chemical structures of the isolated and synthesized compounds. minia.edu.egnih.govresearchgate.netnih.govrsc.orgresearchgate.netresearchgate.net

Computational Approaches:

Molecular Docking: This computational technique is used to predict the binding orientation of a molecule to a target protein, helping to understand the interactions at a molecular level.

In Silico Studies: These studies can be ligand-based or structure-based and are used to screen for potential biological activities and to guide the design of new derivatives. arabjchem.org

These integrated approaches, combining the isolation of natural products, synthetic modifications, biological testing, and computational modeling, are powerful tools for understanding the SAR of this compound and for the rational design of new and improved therapeutic agents.

Advanced Research Methodologies Applied to Aspernolide a Studies

Omics Technologies in Unraveling Aspernolide A’s Biological Impact (e.g., Proteomics, Transcriptomics)

Omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of the molecular changes within an organism or cell in response to a specific stimulus. numberanalytics.comhumanspecificresearch.org These high-throughput methods have been pivotal in elucidating the broad biological impact of compounds like this compound. nih.gov

Transcriptomics focuses on analyzing the complete set of RNA transcripts produced by an organism under certain conditions, revealing patterns of gene expression and regulatory mechanisms. numberanalytics.com This approach can identify which genes are activated or suppressed by this compound, providing clues about the cellular pathways it affects. For instance, transcriptomic analysis could reveal the upregulation of genes involved in apoptosis or the downregulation of genes related to cell proliferation in cancer cells treated with this compound.

Proteomics , the large-scale study of proteins, complements transcriptomics by providing information on protein abundance, function, and interactions. numberanalytics.comhumanspecificresearch.org Since proteins are the primary functional molecules in the cell, proteomics offers direct insights into the cellular response to this compound. Techniques like quantitative proteomics can measure changes in the levels of thousands of proteins simultaneously, identifying those that are directly or indirectly modulated by the compound. frontiersin.org This can help in pinpointing the specific protein targets of this compound and understanding its mechanism of action. frontiersin.org For example, proteomic studies have been instrumental in identifying protein modifications that confer resistance to environmental stresses in plants. cas.cz

The integration of transcriptomic and proteomic data provides a more complete picture of the biological system's response. frontiersin.orgembl.org This multi-omics approach allows researchers to correlate changes in gene expression with alterations in protein levels, leading to a more robust understanding of the molecular mechanisms underlying the effects of this compound. frontiersin.org Such integrated analyses can uncover novel molecular players and pathways that would be missed by single-omics studies alone. frontiersin.org While specific omics studies on this compound are not extensively detailed in the provided search results, the methodologies are well-established for characterizing natural products. scispace.comresearchgate.net

High-Resolution Imaging Techniques for Subcellular and Cellular Analysis

High-resolution imaging techniques are essential for visualizing the effects of this compound at the cellular and subcellular levels. frontiersin.org These methods allow researchers to observe changes in cell morphology, organelle structure, and the localization of specific molecules in real-time. baseclick.eu

Confocal microscopy is a powerful fluorescence microscopy technique that produces high-resolution, three-dimensional images of cells. halolabs.comaugusta.edu It uses a pinhole to block out-of-focus light, resulting in sharp images of specific focal planes. halolabs.com This technique can be used to visualize the subcellular localization of this compound (if fluorescently labeled) or to observe its effects on specific organelles, such as the mitochondria during apoptosis.

Live-cell imaging enables the study of dynamic cellular processes over time. baseclick.eu This can involve various microscopy techniques, including phase-contrast, fluorescence, and confocal microscopy, often in a time-lapse format. halolabs.commoleculardevices.com With live-cell imaging, researchers can monitor cellular responses to this compound treatment in real time, observing processes like cell migration, division, and death. baseclick.eunih.gov For example, a cell scratch assay, a common live-cell imaging application, was used to demonstrate that this compound inhibited the migration of non-small cell lung cancer cells. nih.gov

Super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy), overcome the diffraction limit of light microscopy, allowing for the visualization of subcellular structures at the nanoscale. numberanalytics.com These advanced methods could be employed to study the precise interactions of this compound with its molecular targets within the cell.

Electron microscopy , including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provides even higher resolution, enabling the visualization of the fine details of cellular and subcellular structures. numberanalytics.com TEM can reveal the internal morphology of organelles, while SEM provides detailed images of the cell surface. numberanalytics.com These techniques could be used to examine ultrastructural changes in cells treated with this compound, such as alterations in mitochondrial cristae or cell surface receptors.

Imaging Mass Cytometry™ (IMC™) is a multiplexed imaging technique that allows for the simultaneous visualization of over 40 markers at subcellular resolution. standardbio.com This technology combines the principles of flow cytometry and mass spectrometry to provide highly detailed spatial information about the cellular microenvironment, which could be invaluable in understanding the complex effects of this compound in tissues. standardbio.com

Computational Chemistry and Molecular Docking for Target Interaction Prediction

Computational chemistry and molecular docking are powerful in silico tools used to predict and analyze the interactions between a small molecule, like this compound, and its potential protein targets. frontiersin.orgopenaccessjournals.com These methods are crucial in the early stages of drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor, such as a protein. openaccessjournals.comnih.gov The process involves two main steps: sampling the possible conformations of the ligand within the active site of the protein and then ranking these conformations using a scoring function. nih.gov A higher negative score generally indicates a more stable and stronger binding interaction. youtube.com

In the context of this compound, molecular docking has been used to predict its interaction with specific protein targets. For example, a study investigating the larvicidal activity of compounds from an endophytic fungus used molecular docking to show that this compound could potentially interact with the acetylcholinesterase enzyme. researchgate.net This prediction provides a testable hypothesis for the compound's mechanism of action.

The accuracy of molecular docking can be enhanced by considering the flexibility of the protein receptor, a concept known as ensemble docking . frontiersin.org This approach uses multiple conformations of the receptor to better represent its dynamic nature, often leading to more reliable predictions of ligand binding. frontiersin.org

These computational approaches play a significant role in screening large libraries of compounds against a specific target, prioritizing them for further experimental validation, and guiding the optimization of their chemical structures to improve binding affinity and selectivity. frontiersin.orgnih.gov

Bioinformatic Approaches for Integrated Pathway Analysis

Bioinformatic approaches are essential for interpreting the large datasets generated by omics technologies and for understanding the broader biological context of a compound's effects. mdpi.com Pathway analysis is a key bioinformatic method that helps to identify the biological pathways, such as signaling or metabolic pathways, that are significantly impacted by a particular treatment or condition. pluto.bio

By mapping the differentially expressed genes or proteins identified in transcriptomic or proteomic studies onto known biological pathways, researchers can gain insights into the functional consequences of this compound treatment. For instance, a study on laryngeal carcinoma cells concluded that this compound induces apoptosis by activating the mitochondrial apoptotic signaling pathway and inhibiting the STAT3 signaling pathway. mdpi.com

Several tools and methods are available for pathway analysis. Gene Set Enrichment Analysis (GSEA) is a popular method that determines whether a predefined set of genes shows statistically significant, concordant differences between two biological states. pluto.bioadvaitabio.com Unlike methods that only consider the most significantly changed genes, GSEA considers all genes, providing a more comprehensive view of pathway activity. pluto.bio

Ingenuity Pathway Analysis (IPA) is a web-based software application that analyzes data from 'omics experiments to identify significant pathways, regulatory networks, and biological functions. qiagen.comqiagen.com It utilizes a comprehensive, manually curated knowledge base to provide context for experimental data. qiagen.com

Other databases and tools like the Pathway Data Integration Portal (PathDIP) and iDEP (integrated Differential Expression and Pathway analysis) also facilitate the analysis and visualization of pathway data. cncb.ac.cnsdstate.edu These platforms often integrate information from multiple pathway databases, increasing the coverage and reducing bias in the analysis. cncb.ac.cn

By integrating data from various sources and using sophisticated analytical tools, bioinformatic approaches enable a systems-level understanding of the biological impact of this compound, moving from a list of affected molecules to a coherent picture of the cellular processes it modulates. frontiersin.org

Future Research Trajectories and Preclinical Translational Perspectives for Aspernolide a

Discovery of Novel Molecular Targets and Mechanistic Underpinnings

Initial studies have identified that Aspernolide A can inhibit the proliferation of human laryngeal carcinoma cells by inducing apoptosis through the mitochondrial pathway and modulating the STAT3 signaling pathway. nih.gov Specifically, it has been shown to increase the expression of pro-apoptotic proteins such as caspase-9, caspase-3, and PARP, while decreasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. nih.govresearchgate.net Furthermore, this compound has been observed to downregulate the phosphorylation of STAT3, a key transcription factor implicated in cancer cell proliferation and survival. nih.gov This inhibition of STAT3 phosphorylation leads to the upregulation of p53 and p21, resulting in cell cycle arrest. nih.gov

In the context of non-small cell lung cancer (NSCLC), this compound has demonstrated the ability to suppress bone destruction by inhibiting osteoclast activity and NSCLC invasiveness. nih.gov This is achieved through the suppression of signaling pathways including NF-κBp65, MAPKs (p38, ERK), and AKT. nih.gov Molecular docking studies have also suggested that this compound may act as an inhibitor of type IIA topoisomerase and α-glucosidase. researchgate.netacs.org

Future research will likely focus on identifying additional direct molecular targets of this compound. A multi-pronged approach incorporating techniques such as affinity chromatography, proteomics, and computational modeling will be instrumental in uncovering novel binding partners and further clarifying its mechanism of action. Understanding the full spectrum of its molecular interactions is crucial for predicting its therapeutic effects and potential side effects.

Table 1: Known and Potential Molecular Targets of this compound and its Derivatives

| Target | Organism/Cell Line | Effect | Reference |

| STAT3 Signaling Pathway | Human laryngeal carcinoma cells (Hep-2, TU212) | Inhibition of proliferation, induction of apoptosis | nih.govmdpi.commdpi.com |

| Mitochondrial Apoptotic Pathway | Human laryngeal carcinoma cells (Hep-2, TU212) | Induction of apoptosis | nih.govresearchgate.net |

| NF-κB, MAPKs (p38, ERK), AKT Pathways | Non-small cell lung cancer cells (A549, NCI-H460) | Suppression of osteolytic bone invasion | nih.gov |

| Type IIA Topoisomerase | In silico | Potential inhibition | researchgate.net |

| α-Glucosidase | In silico | Potential inhibition | acs.orgresearcher.life |

| CDK2 | Not specified | Potential selective inhibition | nih.govsemanticscholar.org |

| NF-κB Pathway | In silico (Aspernolide D) | Potential inhibition (wound healing) | mdpi.com |

| GOT1 | Pancreatic ductal adenocarcinoma cells | Inhibition (by Aspulvinone H, a related butyrolactone) | nih.gov |

Investigation of Synergistic Combinatorial Strategies in Experimental Systems

The potential of this compound as a component of combination therapy is a promising area of investigation. Combining this compound with existing chemotherapeutic agents or targeted therapies could enhance treatment efficacy and potentially overcome drug resistance. For instance, its ability to induce apoptosis and inhibit cell proliferation pathways suggests that it could synergize with drugs that target different aspects of cancer cell biology.

Research into the synergistic effects of related compounds offers a blueprint for future studies on this compound. For example, some natural products have been shown to overcome TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) resistance in cancer cells. jst.go.jp Investigating whether this compound can sensitize cancer cells to TRAIL-induced apoptosis would be a valuable line of inquiry. Similarly, studies on other natural compounds have demonstrated synergistic effects with conventional antibiotics against resistant bacterial strains. researchgate.netbiorxiv.org Exploring this compound's potential in combination with antibiotics against pathogenic bacteria could open new avenues for its application.

Future preclinical studies should systematically evaluate combinations of this compound with a panel of standard-of-care drugs in various cancer cell lines and animal models. High-throughput screening methods could be employed to identify the most effective combinations and optimal dosing ratios.

Exploration of Untapped Biological Reservoirs and Synthetic Biology for Enhanced Production

This compound is a secondary metabolite produced by endophytic fungi, such as Cladosporium cladosporioides and Aspergillus species. nih.govnih.gov These microorganisms, found within the tissues of living plants, represent a vast and largely untapped reservoir of novel bioactive compounds. rsc.org The discovery of this compound from an endophytic fungus associated with Camptotheca acuminata highlights the potential of exploring unique ecological niches for new drug leads. nih.gov Marine environments, including organisms like soft corals and the fungi associated with them, are also proving to be rich sources of this compound and its derivatives. researchgate.netresearchgate.net

However, the natural production of this compound is often low, posing a challenge for large-scale manufacturing. Synthetic biology offers a powerful solution to this problem. nih.govnih.govbio.org By transferring the biosynthetic gene cluster for this compound into a more amenable host organism, such as Saccharomyces cerevisiae or Escherichia coli, it may be possible to achieve higher yields. nih.gov This approach, which has been successfully applied to the production of other complex natural products like artemisinin, allows for the optimization of metabolic pathways and fermentation conditions to maximize output. nih.govnih.gov Furthermore, synthetic biology tools can be used to generate novel derivatives of this compound by modifying the biosynthetic pathway. bio.org

Rational Design and Synthesis of this compound Derivatives with Optimized Efficacy and Specificity

The chemical structure of this compound, a butenolide, provides a scaffold for the rational design and synthesis of derivatives with improved pharmacological properties. nih.govsemanticscholar.org The goal of such medicinal chemistry efforts is to enhance the compound's efficacy, increase its specificity for its molecular targets, and improve its pharmacokinetic profile.

By systematically modifying the functional groups on the this compound molecule, it is possible to explore structure-activity relationships (SAR). For example, the synthesis and biological evaluation of various isotetrone lactone derivatives, which share a similar core structure, have been reported. researchgate.net These studies provide insights into how different substituents on the lactone ring can influence biological activity. The development of new synthetic methodologies will be crucial for creating a diverse library of this compound analogs for biological screening. researchgate.net Computational modeling and docking studies can aid in the rational design process by predicting how different structural modifications will affect binding to target proteins. researchgate.netresearcher.life

Table 2: Examples of Aspernolide Derivatives and Related Compounds

| Compound | Source/Type | Notable Feature/Activity | Reference |

| Aspernolide B | Aspergillus terreus | Isolated from a marine-derived fungus. | researchgate.net |

| Aspernolide D | Aspergillus terreus | Structure revised; potential inhibitor of NF-κB. | mdpi.comresearchgate.net |

| Aspernolide F | Aspergillus terreus | Mild antibacterial and antifungal activity; cardioprotective effect. | rsc.orgscispace.com |

| Aspernolide G | Aspergillus terreus | Structure revised. | researchgate.net |

| Aspernolides H-J | Aspergillus sp. CBS-P-2 | Newly identified butenolides with antioxidant and cytotoxic activities. | nih.govsemanticscholar.org |

| Aspernolide L | Endophytic Aspergillus | Moderate antimicrobial and anti-leishmanial activity. | rsc.org |

| 4'-dehydroxy this compound | Derivative | A known derivative of this compound. | naturalproducts.net |

| Aspulteretone B | Aspergillus terreus | GOT1 inhibitor. | nih.gov |

| Aspulvinone H | Aspergillus terreus | Potent GOT1 inhibitor with in vivo antitumor activity. | nih.gov |

Development of Advanced Delivery Systems in Preclinical Models for Targeted Bioactivity

The translation of a promising compound like this compound from the laboratory to the clinic often requires the development of advanced drug delivery systems. These systems are designed to improve the compound's solubility, stability, and bioavailability, as well as to target it to specific tissues or cells, thereby enhancing its therapeutic effect while minimizing potential side effects.

Various nano-based delivery systems, such as liposomes, nanoparticles, and micelles, could be explored for the encapsulation of this compound. For instance, the use of bovine serum albumin-coated magnetic single-walled carbon nanotubes has been investigated as a delivery system for the anticancer drug mitoxantrone. acs.org Similar strategies could be adapted for this compound to improve its delivery to tumor sites. The development of stimuli-responsive delivery systems, which release the drug in response to specific triggers within the tumor microenvironment (e.g., pH, enzymes), is another promising approach.

Preclinical evaluation of these advanced delivery systems in animal models of disease will be essential to assess their efficacy and safety. These studies will provide crucial data to support the further development of this compound as a therapeutic agent.

Q & A

Q. Advanced Signaling Pathway Analysis

- Western blotting : Quantify apoptotic markers (Bcl-2, Bax, cleaved caspases) .

- siRNA knockdown : Silence STAT3 to confirm its role in this compound’s activity .

- Flow cytometry : Assess cell cycle arrest (e.g., G0/G1 phase accumulation) .

Can this compound synergize with existing chemotherapeutics? Design principles for combination studies.

Q. Synergy Research Methodology

- Chou-Talalay method : Calculate combination index (CI) using dose-effect curves .

- Preclinical models : Test with cisplatin or 5-FU in xenografts, monitoring toxicity via serum biomarkers (e.g., ALT/AST) .

How does this compound modulate oxidative stress in cancer cells?

Redox Biology Techniques

While this compound itself lacks direct antioxidant activity (unlike Aspernolide F in cardiac models ), its anticancer effects may involve:

- ROS scavenging assays (DCFH-DA probes) to measure intracellular ROS.

- Nrf2/Keap1 pathway analysis via qPCR .

What pharmacokinetic parameters should be prioritized in this compound studies?

Q. ADME Profiling

- Plasma half-life : Assess via HPLC-MS after intravenous/oral administration.

- Tissue distribution : Radiolabeled this compound in rodent models .

- Metabolite identification : Use LC-QTOF-MS to detect phase I/II metabolites.

How can resistance to this compound be modeled in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.